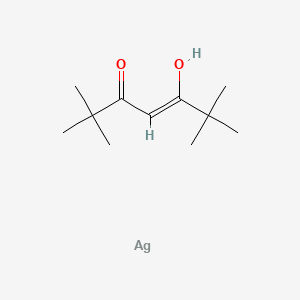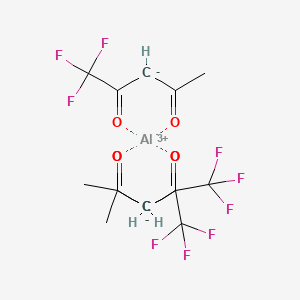
Bis(n,n'-di-tert-butylacetamidinato)iron(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) can be synthesized by reacting N,N’-di-tert-butylacetamidine with iron(II) chloride under an inert atmosphere . The reaction must be carefully controlled to avoid moisture interference and to maintain the desired temperature .
Industrial Production Methods: In industrial settings, the compound is typically produced using metal-organic chemical vapor deposition (MOCVD) techniques . This method ensures high purity and consistency, which is crucial for its applications in electronics and other high-tech industries .
Análisis De Reacciones Químicas
Types of Reactions: Bis(n,n’-di-tert-butylacetamidinato)iron(II) undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents.
Substitution: Substitution reactions often occur with ligands or other coordinating molecules.
Major Products: The major products formed from these reactions include iron oxides, iron carbides, and iron nitrides .
Aplicaciones Científicas De Investigación
Chemistry: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is used as a precursor for the deposition of iron-containing thin films via MOCVD . These films are essential in the fabrication of electronic devices and other high-tech applications .
Biology and Medicine: The compound’s unique properties make it a valuable tool in biological and medical research. It is used in the synthesis of various biomolecules and as a catalyst in biochemical reactions .
Industry: In industrial applications, bis(n,n’-di-tert-butylacetamidinato)iron(II) is used in the production of high-purity iron films and coatings . These materials are crucial in the manufacturing of semiconductors and other electronic components .
Mecanismo De Acción
The mechanism by which bis(n,n’-di-tert-butylacetamidinato)iron(II) exerts its effects involves the coordination of the iron center with the amidinate ligands . This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include the formation of iron-ligand complexes and the subsequent reactions with other molecules .
Comparación Con Compuestos Similares
- Bis(n,n’-di-tert-butylacetamidinato)nickel(II)
- Bis(n,n’-di-tert-butylacetamidinato)manganese(II)
- Bis(n,n’-di-tert-butylacetamidinato)cobalt(II)
Uniqueness: Bis(n,n’-di-tert-butylacetamidinato)iron(II) is unique due to its high stability and specific reactivity with various reagents . Its ability to form stable iron-ligand complexes makes it particularly valuable in applications requiring high-purity iron films and coatings .
Propiedades
Fórmula molecular |
C20H42FeN4 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;iron(2+) |
InChI |
InChI=1S/2C10H21N2.Fe/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
Clave InChI |
MIOUQVABQSKCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]pentanoic acid](/img/structure/B12323937.png)




![1,1,1,2,3,3-hexafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,1,1,2,3,3-hexafluoropropan-2-yloxy)propan-2-yl]oxypropan-2-ol](/img/structure/B12323962.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
![[13-[3,5-Dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12323981.png)


![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)


